2-Propen-1-one, 1-(1H-benzimidazol-2-yl)-3-(4-(dimethylamino)phenyl)-
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Overview
Description
2-Propen-1-one, 1-(1H-benzimidazol-2-yl)-3-(4-(dimethylamino)phenyl)- is a complex organic compound that features a benzimidazole ring and a dimethylamino group. Compounds with such structures are often of interest in various fields of chemistry and pharmacology due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propen-1-one, 1-(1H-benzimidazol-2-yl)-3-(4-(dimethylamino)phenyl)- typically involves the following steps:
Formation of Benzimidazole Ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Introduction of the Propenone Group: The propenone group can be introduced via an aldol condensation reaction involving an appropriate aldehyde and ketone.
Attachment of the Dimethylamino Group: This step often involves nucleophilic substitution reactions where a dimethylamine group is introduced to the aromatic ring.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale reactions under controlled conditions to ensure high yield and purity. These methods may include:
Batch Reactors: For precise control over reaction conditions.
Continuous Flow Reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert the propenone group to a saturated ketone or alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or alkylating agents.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Saturated ketones or alcohols.
Substitution Products: Various substituted aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions.
Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Enzyme Inhibition: Potential use as an inhibitor for certain enzymes.
Fluorescent Probes: Due to its aromatic structure, it can be used in the development of fluorescent probes.
Medicine
Pharmaceuticals: Potential use in the development of new drugs due to its biological activity.
Diagnostics: Use in diagnostic assays for detecting specific biomolecules.
Industry
Dyes and Pigments: The compound can be used in the production of dyes and pigments.
Materials Science:
Mechanism of Action
The mechanism of action of 2-Propen-1-one, 1-(1H-benzimidazol-2-yl)-3-(4-(dimethylamino)phenyl)- involves its interaction with molecular targets such as enzymes or receptors. The benzimidazole ring can interact with active sites of enzymes, while the dimethylamino group can enhance binding affinity through hydrogen bonding or hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
2-Propen-1-one, 1-(1H-benzimidazol-2-yl)-3-phenyl-: Lacks the dimethylamino group.
2-Propen-1-one, 1-(1H-benzimidazol-2-yl)-3-(4-methoxyphenyl)-: Contains a methoxy group instead of a dimethylamino group.
Uniqueness
The presence of the dimethylamino group in 2-Propen-1-one, 1-(1H-benzimidazol-2-yl)-3-(4-(dimethylamino)phenyl)- enhances its solubility and potential biological activity compared to similar compounds.
Biological Activity
The compound 2-Propen-1-one, 1-(1H-benzimidazol-2-yl)-3-(4-(dimethylamino)phenyl)- , commonly referred to as a benzimidazole chalcone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis of Benzimidazole Chalcones
Benzimidazole chalcones are typically synthesized through the Claisen-Schmidt condensation reaction between substituted aromatic aldehydes and 2-acetylbenzimidazole. Various methodologies have been employed to optimize yield and purity, including conventional heating and microwave-assisted techniques. For instance, Dumitrescu et al. (2004) reported the successful synthesis of 3-aryl-1-(2-benzimidazolyl)-2-propen-1-ones using catalytic amounts of piperidine .
Biological Activity Overview
The biological activities of benzimidazole chalcones are extensive, including:
- Antimicrobial Activity : Several studies have demonstrated that these compounds exhibit significant antibacterial properties against various strains such as Staphylococcus aureus and Escherichia coli. For instance, a series of synthesized compounds were evaluated for their in vitro antimicrobial activity, showing promising results against multiple bacterial strains .
- Antitumor Activity : Recent investigations indicated that certain benzimidazole derivatives possess antitumor properties. A study evaluated their effects on human lung cancer cell lines (A549, HCC827, and NCI-H358) using MTS cytotoxicity assays. Compounds demonstrated substantial cytotoxicity in 2D cultures compared to 3D cultures, suggesting a potential for further development as antitumor agents .
- Antitubercular Activity : The transformation of benzimidazolyl chalcones into pyrazoline derivatives has been linked to enhanced antitubercular activity against Mycobacterium tuberculosis. Notably, certain derivatives exhibited superior activity compared to others in the series .
Antimicrobial Studies
A comprehensive study conducted by Patel et al. (2014) synthesized clubbed benzimidazoles substituted with pyrazole. These derivatives were evaluated for their anti-tubercular activity, revealing several candidates with potent effects against M. tuberculosis .
Antitumor Studies
In a significant study on antitumor activity, compounds were tested for their ability to inhibit cell proliferation. The results indicated that specific benzimidazole derivatives could effectively halt the growth of cancer cells through mechanisms involving DNA intercalation and inhibition of DNA-dependent enzymes .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies highlighted that modifications on the benzimidazole ring significantly influenced biological activity. For example:
- Substituents like chlorophenyl and fluorophenyl groups were associated with enhanced antifungal activity.
- The introduction of amidine moieties improved binding affinity to DNA, enhancing antitumor potential .
Case Studies
Properties
CAS No. |
36998-79-5 |
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Molecular Formula |
C18H17N3O |
Molecular Weight |
291.3 g/mol |
IUPAC Name |
1-(1H-benzimidazol-2-yl)-3-[4-(dimethylamino)phenyl]prop-2-en-1-one |
InChI |
InChI=1S/C18H17N3O/c1-21(2)14-10-7-13(8-11-14)9-12-17(22)18-19-15-5-3-4-6-16(15)20-18/h3-12H,1-2H3,(H,19,20) |
InChI Key |
CZFRSDJMVHGIIZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=CC(=O)C2=NC3=CC=CC=C3N2 |
Origin of Product |
United States |
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